Trivinylsilane
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Overview
Description
Trivinylsilane is an organosilicon compound with the chemical formula (CH₂=CH)₃SiH. It is a colorless liquid that is used in various chemical reactions and industrial applications. The presence of three vinyl groups attached to a silicon atom makes it a versatile compound in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trivinylsilane can be synthesized through several methods. One common method involves the reaction of vinylmagnesium chloride with trichlorosilane in the presence of a catalyst. The reaction typically takes place in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction conditions often include the use of tetrahydrofuran as a solvent and a temperature range of 0-25°C .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: Trivinylsilane undergoes various types of chemical reactions, including:
Hydrosilylation: The addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds, often catalyzed by platinum or rhodium complexes.
Oxidation: The conversion of this compound to trivinylsilanol using oxidizing agents such as hydrogen peroxide.
Substitution: The replacement of the vinyl groups with other functional groups through reactions with halogens or organometallic reagents.
Common Reagents and Conditions:
Hydrosilylation: Catalysts such as platinum or rhodium complexes, temperatures ranging from 25-100°C.
Oxidation: Hydrogen peroxide, temperatures around 0-25°C.
Substitution: Halogens or organometallic reagents, inert atmosphere, temperatures around 0-50°C.
Major Products:
Hydrosilylation: Formation of organosilicon compounds with various functional groups.
Oxidation: Formation of trivinylsilanol.
Substitution: Formation of substituted silanes with different functional groups.
Scientific Research Applications
Trivinylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and polymers.
Biology: Employed in the modification of biomolecules and the development of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Used in the production of silicone rubbers, adhesives, and coatings.
Mechanism of Action
The mechanism of action of trivinylsilane involves its ability to participate in various chemical reactions due to the presence of vinyl groups. These vinyl groups can undergo addition, substitution, and oxidation reactions, allowing this compound to act as a versatile building block in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Tetravinylsilane: Contains four vinyl groups attached to a silicon atom. It is used in similar applications but has different reactivity due to the additional vinyl group.
Divinylsilane: Contains two vinyl groups attached to a silicon atom.
Uniqueness of Trivinylsilane: this compound is unique due to its three vinyl groups, which provide a balance between reactivity and stability. This makes it a versatile compound in various chemical reactions and industrial applications. Its ability to undergo multiple types of reactions, such as hydrosilylation, oxidation, and substitution, makes it a valuable reagent in organic synthesis and materials science .
Properties
CAS No. |
2372-31-8 |
---|---|
Molecular Formula |
C6H10Si |
Molecular Weight |
110.23 g/mol |
IUPAC Name |
tris(ethenyl)silane |
InChI |
InChI=1S/C6H10Si/c1-4-7(5-2)6-3/h4-7H,1-3H2 |
InChI Key |
XXXZWCUMMAZDMD-UHFFFAOYSA-N |
SMILES |
C=C[Si](C=C)C=C |
Canonical SMILES |
C=C[SiH](C=C)C=C |
Origin of Product |
United States |
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